Achieves High N-Monomethylation Selectivity for Aromatic Primary Amines Using CO2, Contrasted with Borane-Trimethylamine's N,N-Dimethylation
In a metal-free, DIC-catalyzed system using 1 atm CO2 as the C1 source, the borane-piperazine complex enables the selective N-monomethylation of aromatic primary amines [1]. In contrast, the closely related borane-trimethylamine complex, under otherwise identical conditions, yields the N,N-dimethylated product [1]. This divergent selectivity is a direct consequence of the greater steric hindrance imposed by the piperazine ligand relative to trimethylamine. While exact conversion yields are substrate-dependent and reported as a range in the study, the critical differentiation lies in the exclusive product selectivity, a key advantage for synthetic routes where over-alkylation must be avoided. For example, the methylation of p-anisidine with the borane-piperazine system exclusively affords the monomethylated product, whereas borane-trimethylamine yields the dimethylated analog [1].
| Evidence Dimension | N-Methylation Product Selectivity (Mono- vs. Di-) |
|---|---|
| Target Compound Data | Exclusive formation of N-monomethylated product for tested aromatic primary amines (e.g., p-anisidine) [1]. |
| Comparator Or Baseline | Borane-trimethylamine complex (BH3-NMe3) |
| Quantified Difference | Borane-trimethylamine yields the N,N-dimethylated product under the same conditions [1]. |
| Conditions | DIC (N,N'-diisopropylcarbodiimide) catalyst, 1 atm CO2, metal-free conditions [1]. |
Why This Matters
This selectivity difference is paramount for procurement when the synthetic goal is monomethylation, as it eliminates the need for subsequent protection/deprotection steps or challenging separations of mono- and di-alkylated products, thereby increasing overall process efficiency and yield.
- [1] Zhang, H., Zhang, Y., & Gao, K. (2023). DIC–borane-catalyzed selective methylation of primary amines with CO2 using boranes as reducing agents. Organic Chemistry Frontiers, 10, 2491-2497. View Source
